Dicadmium hexakis(cyano-C)ferrate(4-)

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dicadmium hexakis(cyano-C)ferrate(4-) can be synthesized through the reaction of cadmium salts with potassium ferrocyanide. The typical reaction involves mixing aqueous solutions of cadmium nitrate or cadmium chloride with potassium ferrocyanide under controlled conditions. The reaction is usually carried out at room temperature, and the product precipitates out as a solid.

Industrial Production Methods: Industrial production of dicadmium hexakis(cyano-C)ferrate(4-) follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful control of reactant concentrations, temperature, and pH to ensure high yield and purity of the product. The precipitated compound is then filtered, washed, and dried for further use.

Análisis De Reacciones Químicas

Types of Reactions: Dicadmium hexakis(cyano-C)ferrate(4-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iron and cadmium.

Reduction: Reduction reactions can alter the oxidation state of the ferrate center, impacting the overall properties of the compound.

Substitution: Ligand substitution reactions can occur, where the cyano ligands are replaced by other ligands, modifying the compound’s structure and reactivity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Ammonia, phosphines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of iron, while substitution reactions can produce a variety of cadmium and iron complexes with different ligands.

Aplicaciones Científicas De Investigación

Dicadmium hexakis(cyano-C)ferrate(4-) has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other coordination compounds and studying metal-ligand interactions.

Biology: Investigated for its potential use in biosensors and bioimaging due to its unique electronic properties.

Medicine: Explored for its potential in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the development of advanced materials, including catalysts and electronic devices.

Mecanismo De Acción

The mechanism of action of dicadmium hexakis(cyano-C)ferrate(4-) involves its interaction with molecular targets through its cyano ligands and metal centers. The compound can bind to various biological molecules, influencing their function and activity. The pathways involved include electron transfer processes and coordination interactions with proteins and nucleic acids.

Comparación Con Compuestos Similares

Potassium ferrocyanide (K4[Fe(CN)6]): Similar structure but with potassium ions instead of cadmium.

Sodium ferrocyanide (Na4[Fe(CN)6]): Another analogous compound with sodium ions.

Nickel hexacyanoferrate (Ni3[Fe(CN)6]2): Contains nickel ions instead of cadmium.

Uniqueness: Dicadmium hexakis(cyano-C)ferrate(4-) is unique due to the presence of cadmium ions, which impart distinct electronic and structural properties compared to its potassium and sodium counterparts. This uniqueness makes it valuable for specific applications where cadmium’s properties are advantageous.

Actividad Biológica

Dicadmium hexakis(cyano-C)ferrate(4-), a complex coordination compound, has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure

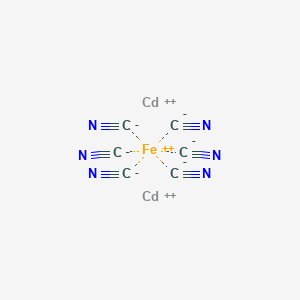

Dicadmium hexakis(cyano-C)ferrate(4-) is characterized by its coordination of cadmium ions with ferrate and cyano groups. The general formula can be represented as . The structure consists of cadmium ions coordinated to a hexacyanoferrate core, which influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of dicadmium hexakis(cyano-C)ferrate(4-) can be attributed to several mechanisms:

- Metal Ion Interaction : Cadmium ions are known to interact with biological molecules, potentially disrupting cellular functions.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative stress in cells.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes, affecting metabolic pathways.

Toxicity Profile

The toxicity of dicadmium hexakis(cyano-C)ferrate(4-) is primarily linked to the cadmium component. Cadmium is classified as a toxic heavy metal, with the following effects documented:

| Effect | Description |

|---|---|

| Carcinogenicity | Cadmium exposure is associated with lung and prostate cancers. |

| Reproductive Toxicity | Impairs fertility and fetal development in animal studies. |

| Neurotoxicity | Affects cognitive functions and can lead to neurodegenerative diseases. |

Case Study 1: Cytotoxicity in Human Cell Lines

A study investigated the cytotoxic effects of dicadmium hexakis(cyano-C)ferrate(4-) on various human cell lines. The results indicated that:

- Cell Viability : Significant reduction in cell viability was observed at concentrations above 10 µM.

- Mechanism : The cytotoxicity was linked to increased ROS production and subsequent apoptosis.

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of dicadmium hexakis(cyano-C)ferrate(4-) due to cadmium's persistence and bioaccumulation in aquatic systems. Findings showed:

- Bioaccumulation : Organisms exposed to contaminated water showed significant cadmium accumulation.

- Ecotoxicology : Effects on aquatic life included reduced reproduction rates and increased mortality.

Summary of Biological Activities

| Activity | Evidence/Findings |

|---|---|

| Cytotoxicity | Induces apoptosis in human cell lines at high concentrations. |

| Enzyme Inhibition | Inhibits key metabolic enzymes, disrupting cellular metabolism. |

| Oxidative Stress Induction | Increases ROS levels, leading to cellular damage. |

Propiedades

IUPAC Name |

cadmium(2+);iron(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.2Cd.Fe/c6*1-2;;;/q6*-1;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJROZEMYHVDYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cd2FeN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104402 | |

| Record name | (OC-6-11)-Hexakis(cyano-kappaC)ferrate(4-) cadmium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13755-33-4 | |

| Record name | Dicadmium hexakis(cyano-C)ferrate(4-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (OC-6-11)-Hexakis(cyano-kappaC)ferrate(4-) cadmium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicadmium hexakis(cyano-C)ferrate(4-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.